1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)6-14-7-13-5-10(14)11(15)16/h1-5,7H,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTNLPZJQBSCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluorobenzyl chloride and imidazole-5-carboxylic acid.
Reaction Conditions: The 3-fluorobenzyl chloride is reacted with imidazole-5-carboxylic acid in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs, their substituents, molecular weights, and applications:
Key Observations:
- Fluorine vs. Trifluoromethyl Substitution : The trifluoromethyl analog (270.21 g/mol) exhibits higher lipophilicity compared to the 3-fluorobenzyl derivative (250.22 g/mol). This increases membrane permeability but may reduce solubility .
- Ester vs. Carboxylic Acid : Ester derivatives (e.g., Flutomidate) act as prodrugs, improving bioavailability via hydrolysis to the active carboxylic acid form. The carboxylic acid moiety in the target compound may enhance solubility but limit blood-brain barrier penetration .
- Azetidinyl Amide Modification : The azetidinyl amide in IMAZA introduces a basic nitrogen, improving metabolic stability and target binding in adrenal cancer imaging .
Benzimidazole vs. Imidazole Core
Benzimidazole derivatives (e.g., 1H-benzo[d]imidazole-5-carboxylic acids in ) feature a fused benzene ring, increasing molecular weight and planarity. For example:
- CV-11974 (benzimidazole-based angiotensin II antagonist): Demonstrates nanomolar potency (IC50 = 1.12 × 10⁻⁷ M), highlighting the role of core structure in receptor binding .
In contrast, imidazole-based compounds (e.g., the target compound) offer simpler structures with tunable substituents for specific applications.
Physicochemical Properties
- Melting Points : Benzimidazole derivatives () exhibit melting points >300°C, indicative of high crystallinity. Imidazole analogs likely have lower melting points, favoring solubility .
Biological Activity
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid has the following chemical formula and properties:
| Property | Value |
|---|---|
| Chemical Formula | C11H10FN2O2 |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid |
Anticancer Activity
Recent studies have shown that imidazole derivatives, including 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, exhibit significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, a study reported that it inhibited cell growth in breast cancer and lung cancer models with IC50 values in the micromolar range .
Case Study:
In a xenograft model of breast cancer, treatment with 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid resulted in a significant reduction in tumor volume compared to control groups. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It showed promising activity against both Gram-positive and Gram-negative bacteria. A disk diffusion assay revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Table 1: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid has been studied for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
Mechanism of Action:
The anti-inflammatory effects are believed to be mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the imidazole ring and substitution patterns significantly influence the biological activity of imidazole derivatives. For example, the presence of fluorine on the benzyl group enhances lipophilicity and bioavailability, contributing to improved anticancer efficacy .
Pharmacokinetics
Studies on pharmacokinetics suggest that this compound has favorable absorption characteristics with moderate metabolic stability in liver microsomes. This stability is essential for maintaining effective concentrations in vivo during therapeutic applications .
Q & A
Q. What synthetic strategies are typically employed to prepare 1-(3-Fluorobenzyl)-1H-imidazole-5-carboxylic acid, and what reaction conditions are critical for yield optimization?
A common approach involves alkylation of the imidazole ring at the N1 position using 3-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., NaH or K₂CO₃ in DMF). The carboxylic acid group at the C5 position can be introduced via hydrolysis of ester precursors or direct functionalization. Critical parameters include temperature control (60–80°C), reaction time (12–24 h), and stoichiometric ratios to minimize by-products like dialkylated imidazoles. Post-synthesis purification often employs recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and what structural features do they confirm?
Key techniques include:
- ¹H/¹³C NMR : To confirm the fluorobenzyl substituent (e.g., aromatic splitting patterns and coupling constants for meta-fluorine) and imidazole proton environments.
- IR Spectroscopy : Detection of carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- HPLC-MS : Validates molecular weight (MW 250.23 g/mol) and purity, with ESI-MS typically showing [M+H]⁺ at m/z 251.2 .
Q. What are the known biological targets or activities associated with structurally similar imidazole-5-carboxylic acid derivatives?
Analogous compounds (e.g., etomidate derivatives) act as GABAₐ receptor modulators or cytochrome P450 inhibitors. For example, 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid is a metabolite of etomidate, showing sedative properties . Fluorine substitution at the benzyl position (e.g., 3- vs. 4-) may enhance metabolic stability by reducing oxidative degradation .
Advanced Questions
Q. How does the meta-fluorine position on the benzyl group influence physicochemical properties compared to para-substituted analogs, and how can this be experimentally validated?
The meta-fluorine introduces steric and electronic effects distinct from para-substitution, altering logP (lipophilicity) and hydrogen-bonding capacity. Comparative studies using:
Q. What experimental strategies can resolve discrepancies in reported biological activity data between synthetic batches?
- Impurity profiling : Use HPLC-MS to identify by-products (e.g., unreacted starting materials or oxidized intermediates) .
- Chiral analysis : If unintended enantiomers are present (e.g., due to racemization), employ chiral HPLC or polarimetry .
- Dose-response recalibration : Re-test activity in standardized assays (e.g., radioligand binding) with rigorously purified batches .
Q. How can metabolic stability studies be designed to evaluate the hepatic clearance of this compound?
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.
- CYP450 inhibition screening : Identify isoforms involved in metabolism using recombinant enzymes.
- Stable isotope labeling : Track metabolites in urine/bile from preclinical models (e.g., rodents) .
Q. What computational tools are suitable for predicting the binding mode of this compound to potential targets like GABAₐ receptors?
- Molecular docking : Use software (e.g., AutoDock Vina) with receptor crystal structures (PDB: 6HUP).
- Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories).
- Free-energy perturbation (FEP) : Compare binding affinities of fluorobenzyl analogs to rationalize SAR .
Methodological Notes
- Contradiction Analysis : Conflicting bioactivity data may arise from batch-specific impurities or assay variability. Cross-validate findings using orthogonal methods (e.g., SPR vs. ITC for binding kinetics) .
- Stereochemical Control : For chiral analogs, employ asymmetric synthesis (e.g., chiral auxiliaries) or enzymatic resolution to ensure enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
